Cas no 135108-48-4 (5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile)
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-fluorophenyl)pyrazole-4-carbonitrile
- SCHEMBL1456670
- AS-43067
- 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, AldrichCPR
- A2889
- MFCD00128322
- AKOS000260622
- FT-0756850
- EN300-230683
- 135108-48-4
- DTXSID10577011
- ALBB-030576
- STK350787
- DB-063064
- BBL040621
-
- MDL: MFCD00128322
- Inchi: 1S/C10H7FN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
- InChI Key: JJKQJLDSHKDCAM-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C(=C(C#N)C=N1)N
Computed Properties
- Exact Mass: 202.06547440g/mol
- Monoisotopic Mass: 202.06547440g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.36
- Boiling Point: 402.429 °C at 760 mmHg
- Flash Point: 197.182 °C
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033552-5g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 95% | 5g |
£591.00 | 2022-03-01 | |
| Fluorochem | 033552-25g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 95% | 25g |
£1920.00 | 2022-03-01 | |
| Alichem | A049003775-250mg |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 95% | 250mg |
$156.20 | 2022-04-03 | |
| Alichem | A049003775-1g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 95% | 1g |
$347.90 | 2022-04-03 | |
| Alichem | A049003775-5g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 95% | 5g |
$1,043.70 | 2022-04-03 | |
| Chemenu | CM188340-1g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 95+% | 1g |
$391 | 2021-08-05 | |
| TRC | A632608-5mg |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A632608-10mg |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A632608-50mg |
5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Apollo Scientific | PC200572-1g |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile |
135108-48-4 | 1g |
£208.00 | 2025-02-21 |
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Suppliers
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile
Comprehensive Overview of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 135108-48-4)
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile, with the CAS number 135108-48-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound features a pyrazole core substituted with an amino group, a fluorophenyl ring, and a nitrile functionality, making it a versatile intermediate for synthesizing biologically active molecules. Its unique structure contributes to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
The growing interest in fluorinated pyrazole derivatives like 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile stems from their enhanced bioavailability and metabolic stability, which are critical factors in modern medicinal chemistry. Researchers are actively exploring its role in developing novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing unmet medical needs in oncology and neurology. Recent studies highlight its utility in designing selective enzyme inhibitors, aligning with the trend toward personalized medicine.
In agrochemical applications, 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile serves as a precursor for crop protection agents. Its fluorinated aromatic moiety improves pesticidal activity while reducing environmental persistence, a key concern in sustainable agriculture. This aligns with the global push for green chemistry and eco-friendly pest control solutions, addressing consumer demand for safer food production practices.
From a synthetic perspective, the compound’s nitrile group offers reactivity for further functionalization, enabling diverse derivatization strategies. Chemists leverage this feature to create libraries of analogs for high-throughput screening, accelerating lead optimization in drug development. The incorporation of fluorine atoms also enhances lipophilicity, improving membrane permeability—a hot topic in bioavailability enhancement research.
Analytical characterization of CAS 135108-48-4 typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography to confirm purity and structural integrity. These methods are frequently discussed in scientific forums, reflecting the compound’s relevance in quality control protocols for API manufacturing.
Market trends indicate rising demand for fluorinated heterocycles, driven by their prevalence in blockbuster drugs. Patent analyses reveal increasing filings around pyrazole-based therapeutics, positioning 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile as a strategic building block. This correlates with search engine queries on "fluorine in drug design" and "pyrazole medicinal chemistry", underscoring its commercial and academic significance.
Environmental and regulatory aspects of 135108-48-4 are also under scrutiny. While not classified as hazardous, its synthesis often involves green solvent alternatives to meet REACH compliance standards—a frequent search topic among industrial chemists. Lifecycle assessments of such intermediates are gaining traction as part of corporate sustainability initiatives.
In conclusion, 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile exemplifies the convergence of medicinal chemistry and sustainable science. Its multifaceted applications—from precision medicine to smart agrochemicals—make it a compelling subject for researchers exploring structure-activity relationships and molecular design principles. As innovation continues, this compound will likely remain at the forefront of small-molecule drug discovery pipelines.
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